molecular formula C17H12I2O3 B1666584 Benziodarone CAS No. 68-90-6

Benziodarone

Cat. No.: B1666584
CAS No.: 68-90-6
M. Wt: 518.08 g/mol
InChI Key: CZCHIEJNWPNBDE-UHFFFAOYSA-N
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Description

Benziodarone is a chemical compound known for its vasodilatory properties. It is primarily used as a uricostatic and uricosuric agent, which means it helps to reduce the levels of uric acid in the blood and increase its excretion through urine. This compound has been utilized in the treatment of gout, a condition characterized by elevated levels of uric acid .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other compounds and is used in various chemical reactions to study its reactivity and properties.

    Biology: Benziodarone’s ability to modulate uric acid levels makes it a valuable tool in biological research, particularly in studies related to gout and other metabolic disorders.

    Medicine: Its vasodilatory and uricosuric properties have led to its use in the treatment of cardiovascular diseases and gout. Research is ongoing to explore its potential in treating other conditions.

    Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents

Safety and Hazards

Benziodarone is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .

Future Directions

Benziodarone has been investigated for its preventive effect on lipopolysaccharide (LPS)-induced murine lung injury as a model of acute respiratory distress syndrome (ARDS) . Intratracheal administration of this compound attenuated tissue damage and inflammation via its ROS-reducing activity . These results indicate the potential application of this compound as a therapeutic agent against diseases caused by ROS overproduction .

Biochemical Analysis

Biochemical Properties

Benziodarone interacts with various enzymes and proteins. It has been found to possess high activity in reducing superoxide anions without causing cytotoxicity . This suggests that this compound may act as an inhibitor of NADPH oxidases in the plasma membrane .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate tissue damage and inflammation via its reactive oxygen species (ROS)-reducing activity . This indicates that this compound can influence cell function, including impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is suggested that this compound is not a superoxide anion scavenger, but rather an inhibitor of NADPH oxidases in the plasma membrane . This implies that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

In animal models, specifically in a model of acute respiratory distress syndrome (ARDS), the preventive effect of this compound on lipopolysaccharide (LPS)-induced murine lung injury was investigated . Intratracheal administration of this compound attenuated tissue damage and inflammation, suggesting a dosage-dependent effect .

Metabolic Pathways

Given its role as a uricostatic and uricosuric agent, it is likely that this compound interacts with enzymes or cofactors involved in purine metabolism .

Subcellular Localization

Given its molecular mechanism as an inhibitor of NADPH oxidases, it is plausible that this compound may be localized to the plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benziodarone involves the reaction of 2-ethyl-1-benzofuran-3-carboxylic acid with 2,6-diiodophenol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves heating the reactants to a specific temperature to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benziodarone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with altered pharmacological properties, while substitution reactions can produce a wide range of new compounds with potential therapeutic applications .

Comparison with Similar Compounds

This compound’s unique combination of properties makes it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCHIEJNWPNBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046134
Record name Benziodarone
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Molecular Weight

518.08 g/mol
Source PubChem
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CAS No.

68-90-6
Record name Benziodarone
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Record name Benziodarone [INN:BAN:DCF:JAN]
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Record name Benziodarone
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Record name BENZIODARONE
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Record name Benziodarone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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